molecular formula C2H3Br2Cl B13736009 1,1-Dibromo-2-chloroethane CAS No. 73506-94-2

1,1-Dibromo-2-chloroethane

Cat. No.: B13736009
CAS No.: 73506-94-2
M. Wt: 222.30 g/mol
InChI Key: WEBVTPPSMMFBQU-UHFFFAOYSA-N
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Description

1,1-Dibromo-2-chloroethane is a halogenated hydrocarbon with the molecular formula C2H2Br2Cl. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both bromine and chlorine atoms attached to the ethane backbone.

Preparation Methods

1,1-Dibromo-2-chloroethane can be synthesized through several methods. One common synthetic route involves the halogenation of ethane. In this process, ethane is reacted with bromine and chlorine under controlled conditions to produce this compound. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete halogenation.

Industrial production of this compound often involves the use of large-scale reactors where ethane is continuously fed into the system along with bromine and chlorine gases. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

1,1-Dibromo-2-chloroethane undergoes various types of chemical reactions, including substitution, elimination, and addition reactions.

    Substitution Reactions: In these reactions, one of the halogen atoms (bromine or chlorine) is replaced by another atom or group. Common reagents for substitution reactions include nucleophiles such as hydroxide ions (OH-) or ammonia (NH3).

    Elimination Reactions: These reactions involve the removal of a halogen atom along with a hydrogen atom, resulting in the formation of a double bond. For example, heating this compound with a strong base like potassium hydroxide (KOH) can lead to the formation of a vinyl halide.

    Addition Reactions: The compound can also undergo addition reactions where new atoms or groups are added to the carbon-carbon bond. For instance, reacting this compound with hydrogen gas (H2) in the presence of a catalyst can result in the formation of ethane.

Scientific Research Applications

1,1-Dibromo-2-chloroethane has several applications in scientific research and industry:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various halogenated compounds. Its reactivity makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its mutagenic and carcinogenic properties. Research is conducted to understand its interactions with DNA and other cellular components.

    Medicine: While not commonly used in medicine, this compound is investigated for its potential therapeutic applications, particularly in the development of new drugs that target specific molecular pathways.

    Industry: It is used in the production of flame retardants, pesticides, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,1-Dibromo-2-chloroethane involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of adducts. This can result in DNA damage, protein modification, and disruption of cellular processes. The exact pathways involved depend on the specific context and the concentration of the compound.

Comparison with Similar Compounds

1,1-Dibromo-2-chloroethane can be compared with other halogenated ethanes, such as 1,2-Dibromoethane and 1,1,1-Trichloroethane.

    1,2-Dibromoethane: This compound has two bromine atoms attached to adjacent carbon atoms. It is also used in organic synthesis and has similar reactivity to this compound.

    1,1,1-Trichloroethane: This compound has three chlorine atoms attached to the ethane backbone. It is used as a solvent and in the production of other chemicals. Its reactivity differs from this compound due to the presence of three chlorine atoms.

The uniqueness of this compound lies in its combination of bromine and chlorine atoms, which gives it distinct reactivity and applications compared to other halogenated ethanes.

Properties

IUPAC Name

1,1-dibromo-2-chloroethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3Br2Cl/c3-2(4)1-5/h2H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBVTPPSMMFBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Br)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Br2Cl
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70868255
Record name 1,1-Dibromo-2-chloroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70868255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27949-36-6, 73506-94-2
Record name 1,1-Dibromo-2-chloroethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027949366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, dibromochloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073506942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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